1-(2,3,4-trifluorophenyl)ethan-1-ol
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Overview
Description
1-(2,3,4-Trifluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trifluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3,4-Trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trifluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 1-(2,3,4-trifluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trifluorophenyl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: 1-(2,3,4-Trifluorophenyl)ethanone.
Reduction: 1-(2,3,4-Trifluorophenyl)ethane.
Substitution: 1-(2,3,4-Trifluorophenyl)ethyl chloride.
Scientific Research Applications
1-(2,3,4-Trifluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated analogs of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trifluorophenyl)ethan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
1-(2,3,4-Trifluorophenyl)ethan-1-ol can be compared with other fluorinated phenyl ethanols, such as:
1-(2,4,6-Trifluorophenyl)ethan-1-ol: Similar structure but different fluorine substitution pattern, leading to variations in chemical reactivity and biological activity.
1-(3,4,5-Trifluorophenyl)ethan-1-ol: Another isomer with distinct properties due to the different positions of the fluorine atoms on the phenyl ring.
Uniqueness: The unique substitution pattern of this compound imparts specific chemical and physical properties, such as increased electron-withdrawing effects and altered steric interactions, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
1340441-08-8 |
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Molecular Formula |
C8H7F3O |
Molecular Weight |
176.1 |
Purity |
95 |
Origin of Product |
United States |
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